![molecular formula C16H14Cl2O2 B579183 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene CAS No. 18059-53-5](/img/structure/B579183.png)
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is an organic compound with the molecular formula C16H14Cl2O2 It is a chlorinated derivative of phenoxybenzene, characterized by the presence of two chlorine atoms and an extended but-2-enoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene typically involves the reaction of 4-chlorophenol with 1,4-dichlorobutane under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the but-2-enoxy linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy and but-2-enoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxybutenes.
Oxidation: Formation of chlorinated ketones or carboxylic acids.
Reduction: Formation of chlorinated alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated phenoxy and but-2-enoxy groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the but-2-enoxy linkage.
1-Chloro-4-ethoxybenzene: Similar structure but has an ethoxy group instead of the but-2-enoxy linkage.
4-Chlorodiphenyl ether: Similar structure but lacks the but-2-enoxy linkage and has a different substitution pattern.
Uniqueness
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is unique due to its extended but-2-enoxy linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
18059-53-5 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-chloro-4-[(E)-4-(4-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h1-10H,11-12H2/b2-1+ |
InChI Key |
CTLVUWCSVANYOV-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC=C1OC/C=C/COC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
Synonyms |
1,4-BIS-(4-CHLOROPHENOXY)-2-BUTENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


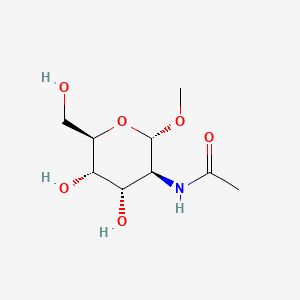
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
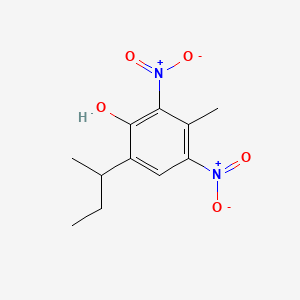
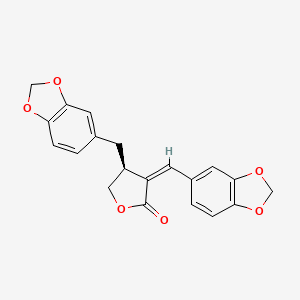
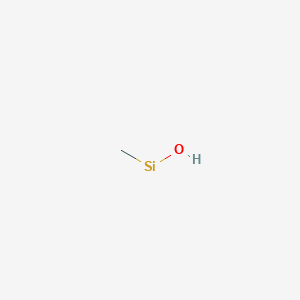
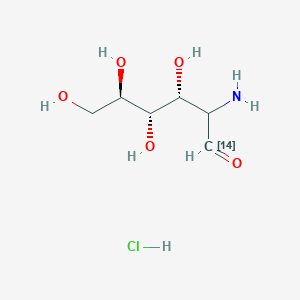
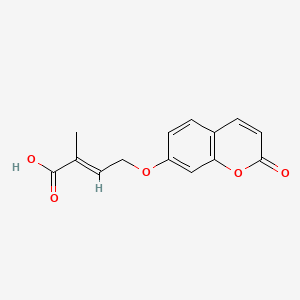
![2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene](/img/structure/B579111.png)
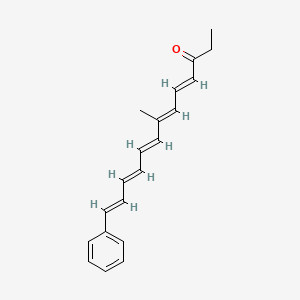
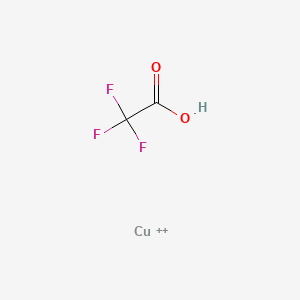



![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)
